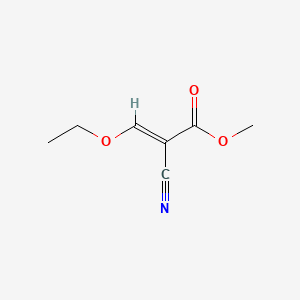

Methyl 2-cyano-3-ethoxyacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-cyano-3-ethoxyacrylate (MCEA) is a monomer used in the synthesis of polymers and copolymers materials. It is a colorless liquid with a pungent odor, and is insoluble in water. The synthesis of MCEA has been studied extensively and is used in a variety of applications, including medical and industrial uses.

Aplicaciones Científicas De Investigación

Herbicidal Activities

- Methyl 2-cyano-3-ethoxyacrylate has been utilized in the synthesis of herbicidal compounds. For instance, (Z)-ethoxyethyl 2-cyano-3-methyl-3-(2-methylthio-5-pyridylmethylamino)acrylate, a derivative, exhibited significant herbicidal activity on crops like rape (Brassica napus) (Wang et al., 2004).

Synthesis of Acrylates

- This chemical has been used in the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, contributing to advancements in the synthesis of acrylate compounds (Arfaoui & Amri, 2009).

Polymerization Studies

- The substance has been a focus in the study of anionic polymerization of alkyl cyanoacrylates, considering its importance in adhesive technologies. The study involved density functional theory to understand the polymerization reactions of various cyanoacrylates, including methyl-2-cyano-3-ethoxyacrylate (Ablat et al., 2016).

Radical Addition Reactions

- It has been employed in the synthesis of novel one-carbon radical equivalents, such as cyano(ethoxycarbonothioylthio)methyl benzoate, for radical addition to olefins, demonstrating its versatility in organic synthesis (Bagal et al., 2006).

Polymer Synthesis and Photoinduced Behavior

- The chemical has been instrumental in the creation of azo polymers with electronic push and pull structures, which were investigated for their photoinduced birefringence and surface relief grating behaviors, showcasing its potential in advanced material science (Cao et al., 2008).

Safety and Hazards

Direcciones Futuras

The future directions of “Methyl 2-cyano-3-ethoxyacrylate” are not clear as there is limited information available .

Relevant Papers There are several papers related to “this compound”. For instance, a paper titled “Synthesis, characterization, crystal structure and supramolecularity” discusses the synthesis, characterization, and crystal structure of the title compounds . Another paper titled “A Novel Mechanism of Action of Methyl-2-cyano-3,12 Dioxoolean-1,9 Diene-28-oate” discusses the mechanism of action of a similar compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-cyano-3-ethoxyacrylate can be achieved through a Knoevenagel condensation reaction between ethyl cyanoacetate and methyl acrylate, followed by esterification with ethanol. This pathway has been reported in literature and is a well-established method for the synthesis of this compound.", "Starting Materials": ["Ethyl cyanoacetate", "Methyl acrylate", "Ethanol"], "Reaction": ["Step 1: Mix Ethyl cyanoacetate and Methyl acrylate in the presence of a base catalyst such as piperidine or triethylamine.", "Step 2: Heat the mixture to 60-70°C and stir for several hours until the reaction is complete. The product formed is Methyl 2-cyano-3-oxobutenoate.", "Step 3: Add ethanol to the reaction mixture and reflux for several hours at 80-90°C. The product formed is Methyl 2-cyano-3-ethoxyacrylate.", "Step 4: Isolate the product by filtration or distillation and purify it by recrystallization or column chromatography." ] } | |

Número CAS |

29096-99-9 |

Fórmula molecular |

C7H9NO3 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

methyl 2-cyano-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |

Clave InChI |

FYXVHJJZGRTONS-UHFFFAOYSA-N |

SMILES isomérico |

CCO/C=C(\C#N)/C(=O)OC |

SMILES |

CCOC=C(C#N)C(=O)OC |

SMILES canónico |

CCOC=C(C#N)C(=O)OC |

Otros números CAS |

29096-99-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)